4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a brominated pyrimidine, a piperidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of a bromine atom to the pyrimidine ring.
Methoxylation: Addition of a methoxy group to the pyrimidine ring.
Piperidine Formation: Construction of the piperidine ring through cyclization reactions.
Carbonylation: Introduction of a carbonyl group to the piperidine ring.
Thiomorpholine Formation: Incorporation of the thiomorpholine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: Conversion of the thiomorpholine moiety to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the brominated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methoxypyrimidine: Shares the brominated pyrimidine core.
Piperidine-3-carbonyl derivatives: Similar piperidine ring structure.
Thiomorpholine derivatives: Contains the thiomorpholine moiety.
Uniqueness
4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21BrN4O2S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H21BrN4O2S/c1-22-13-12(16)9-17-15(18-13)20-4-2-3-11(10-20)14(21)19-5-7-23-8-6-19/h9,11H,2-8,10H2,1H3 |
InChI Key |
UWJZASBFAYSNMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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